molecular formula C22H16N2O5 B11491247 2-amino-4-(3,4-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(3,4-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B11491247
M. Wt: 388.4 g/mol
InChI Key: PZTVOOQTXWAIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(3,4-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbonitrile group can yield primary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the carbonitrile group.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, chromene derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological macromolecules makes them promising candidates for drug development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. Its structural features enable it to interact with specific enzymes and receptors, making it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity. Pathways involved may include the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3,4-dihydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
  • 2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
  • 2-amino-4-(3,4-dichlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-amino-4-(3,4-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is unique due to the presence of the dimethoxyphenyl group. This group enhances its solubility and may influence its biological activity by affecting its interaction with molecular targets. The combination of functional groups in this compound provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C22H16N2O5/c1-27-15-8-7-11(9-16(15)28-2)17-14(10-23)22(24)29-21-18(17)19(25)12-5-3-4-6-13(12)20(21)26/h3-9,17H,24H2,1-2H3

InChI Key

PZTVOOQTXWAIHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.